molecular formula C16H15Cl2FN2O2S B512859 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 694473-41-1

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No. B512859
CAS RN: 694473-41-1
M. Wt: 389.3g/mol
InChI Key: OYFXFUVORFSUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine exerts its effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Biochemical and physiological effects:
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is also stable under normal laboratory conditions. However, 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine also has limited solubility in organic solvents such as ethanol and methanol.

Future Directions

There are several future directions for research on 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine. One potential area of research is the development of novel derivatives of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine with improved therapeutic properties. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Additionally, further studies are needed to determine the safety and efficacy of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine in humans.
Conclusion:
In conclusion, 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a chemical compound that has potential applications in various fields, including medicine and neuroscience. It has been found to exhibit antitumor, antidepressant, and anxiolytic effects, and has also been investigated for its potential use as a neuroprotective agent. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is needed to fully understand its therapeutic potential and to develop novel derivatives with improved properties.

Synthesis Methods

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be synthesized by reacting 3,4-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antidepressant, and anxiolytic effects. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O2S/c17-15-6-3-13(11-16(15)18)20-7-9-21(10-8-20)24(22,23)14-4-1-12(19)2-5-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFXFUVORFSUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.